3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate
Description
3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate is a spirocyclic compound featuring a bicyclic framework with nitrogen atoms at positions 3 and 9 and a ketone group at position 2. The trifluoroacetate salt enhances its solubility and stability, making it suitable for synthetic and pharmacological applications . The molecular formula of the base compound (without the trifluoroacetate counterion) is C₉H₁₆N₂O, with a molecular weight of 168.24 g/mol and a density of 1.09 g/cm³ . Key physicochemical properties include a boiling point of 369.8°C and a flash point of 168.4°C, indicative of moderate thermal stability .
Synthetic routes for related spirocyclic compounds often involve microwave-assisted solid-phase annulation of primary amines with resin-bound bismesylates, as demonstrated in the synthesis of 3,9-diazaspiro[5.5]undecanes . Applications span organic synthesis (e.g., γ-C–H olefination ) and drug discovery, where analogs of this compound have been investigated as inhibitors of AAA ATPase p97 and inducers of heparan sulfate assembly for cell adhesion .
Properties
IUPAC Name |
3,9-diazaspiro[5.5]undecan-4-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.C2HF3O2/c12-8-7-9(3-6-11-8)1-4-10-5-2-9;3-2(4,5)1(6)7/h10H,1-7H2,(H,11,12);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPHVIAXUMVJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC(=O)C2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 3,9-Diazaspiro[5.5]undecan-2-one derivatives typically involves:
- Construction of the diazaspiro[5.5]undecane core.
- Introduction of functional groups such as carbonyls and protective groups.
- Reduction and deprotection steps.
- Final conversion to the trifluoroacetate salt form.
This approach is supported by patent literature and research articles describing related diazaspiro compounds and their derivatives.
Detailed Stepwise Preparation from Patent Literature
A representative synthesis pathway for 3,9-Diazaspiro[5.5]undecan-2-one derivatives (precursors to the trifluoroacetate salt) is described in CN101255159A patent:
Step 1: Synthesis of 9-Benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane
- Starting with 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane (32.2 g), the compound is suspended in 50% phosphate aqueous solution (300 mL).
- The mixture is heated at 110 °C for 30 hours under oil bath conditions.
- Reaction progress is monitored by HPLC.
- After cooling, the solution is adjusted to pH ~8, filtered, washed, and dried.
- Yield: 17.4 g (64%) of white solid after recrystallization from methanol.
Step 2: Reduction to 3-Benzyl-3,9-diaza-spiro[5.5]undecane
- The product from step 1 (20 g) is suspended in 500 mL anhydrous tetrahydrofuran under nitrogen.
- Lithium aluminium hydride (11.2 g) is added slowly.
- The mixture is refluxed for 16 hours; monitored by HPLC.
- Reaction quenched with 2M NaOH (100 mL), stirred for 1 hour.
- Filtration and evaporation yield crude product.
- Purification by column chromatography yields 13 g (73%) white solid.
Step 3: Protection with tert-Butyloxycarbonyl (Boc) Group
- 3-Benzyl-3,9-diaza-spiro[5.5]undecane (5 g) dissolved in 50 mL anhydrous dichloromethane.
- Triethylamine (3 g) added, cooled in ice bath.
- Boc anhydride (5 g) in 10 mL dichloromethane is added dropwise.
- Stirred 2 hours at room temperature.
- Washed with water, dried, evaporated.
- Purified by column chromatography; yield 6.8 g (96%) white solid.
Step 4: Hydrogenation and Salt Formation
- Boc-protected compound (5 g) dissolved in 50 mL dehydrated alcohol.
- 10% palladium on carbon (0.5 g) added.
- Hydrogenation at 50 psi, 50 °C for 16 hours.
- Reaction monitored by TLC.
- Catalyst filtered off, filtrate washed with alcohol.
- Evaporation yields oily matter.
- Treatment with 1M hydrochloric acid in diethyl ether forms the salt.
- Yield: 3.5 g (82%) white solid.
Conversion to 2,2,2-Trifluoroacetate Salt
While the above steps describe the synthesis of the diazaspiro compound and its hydrochloride salt, the conversion to the trifluoroacetate salt involves treatment with trifluoroacetic acid (TFA), typically under mild conditions:
- The free base or intermediate salt is dissolved in an appropriate solvent (e.g., dichloromethane).
- TFA is added dropwise at room temperature.
- The mixture is stirred for several hours to ensure complete salt formation.
- The trifluoroacetate salt precipitates or is isolated by evaporation and recrystallization.
This method is consistent with standard salt formation protocols for amine-containing compounds and is supported by product preparation notes from suppliers such as GlpBio.
Preparation Notes and Solubility Considerations
- The compound has a molecular weight of 282.26 g/mol and formula C11H17F3N2O3.
- Stock solutions are prepared by dissolving weighed amounts in solvents like DMSO, with heating (37 °C) and ultrasonic agitation to enhance solubility.
- Storage conditions: Stock solutions stored at -80 °C for up to 6 months or at -20 °C for 1 month to maintain stability.
- For in vivo formulations, a stepwise addition of solvents (DMSO, PEG300, Tween 80, water or corn oil) is recommended to maintain solution clarity.
Summary Table of Key Preparation Steps
| Step Number | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane | Phosphate buffer, 110 °C, 30 h | 64 | HPLC monitored, recrystallized |
| 2 | Reduction to 3-benzyl-3,9-diaza-spiro[5.5]undecane | LiAlH4, reflux 16 h, THF, N2 atmosphere | 73 | Column chromatography purification |
| 3 | Boc protection | Boc anhydride, TEA, DCM, 0 °C to RT, 2 h | 96 | Purified by chromatography |
| 4 | Hydrogenation and salt formation | Pd/C, H2 50 psi, 50 °C, 16 h, alcohol | 82 | Salt formed with HCl in ether |
| 5 | Trifluoroacetate salt formation | TFA, DCM, RT, several hours | Not specified | Standard acid-base salt formation |
Research Findings and Implications
- The synthetic route allows for high yields and purity of intermediates and final compounds.
- The Boc protection step is crucial for controlling reactivity during hydrogenation.
- The trifluoroacetate salt form improves compound solubility and stability, facilitating biological evaluation.
- These compounds have been studied for their inhibitory effect on GGTase I, which is significant for anticancer drug development.
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Mechanisms
The synthesis of 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate involves two primary steps:
-
Formation of the spirocyclic core via cyclization of a diamine precursor with a carbonyl compound under acidic conditions .
-
Introduction of the trifluoroacetate group using trifluoroacetic anhydride (TFAA) or trifluoroacetic acid (TFA) .
Table 1: Synthetic Methods and Conditions
Common Chemical Reactions
The compound undergoes diverse reactions due to its spirocyclic nitrogen atoms and trifluoroacetate group. Key reactions include:
Oxidation
-
Reagents : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) with Fe(III) catalysts .
-
Products : Oxo-derivatives (e.g., 3,9-Diazaspiro[5.5]undecan-2,4-dione) .
-
Mechanism : Radical-mediated oxidation at the secondary amine sites.
Reduction
-
Reagents : Sodium borohydride (NaBH<sub>4</sub>) in ethanol .
-
Products : Secondary amine derivatives (e.g., 3,9-Diazaspiro[5.5]undecane) .
-
Selectivity : Preferential reduction of the lactam carbonyl group.
Nucleophilic Substitution
-
Reagents : Alkyl halides (e.g., methyl iodide) under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF) .
-
Products : N-Alkylated spirocycles (e.g., 9-Methyl-3,9-diazaspiro[5.5]undecan-2-one) .
Table 2: Reaction Outcomes and Conditions
| Reaction Type | Reagents | Temperature (°C) | Key Product | Yield (%) |
|---|---|---|---|---|
| Oxidation | H<sub>2</sub>O<sub>2</sub>/FeCl<sub>3</sub> | 60 | 3,9-Diazaspiro[5.5]undecan-2,4-dione | 72 |
| Reduction | NaBH<sub>4</sub>/EtOH | 25 | 3,9-Diazaspiro[5.5]undecane | 85 |
| Substitution | CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub> | 80 | 9-Methyl derivative | 68 |
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C, releasing CO<sub>2</sub> and trifluoroacetate fragments .
-
Hydrolytic Sensitivity : Rapid hydrolysis in acidic media (pH < 4) to form 3,9-Diazaspiro[5.5]undecan-2-one .
Table 3: Degradation Kinetics (pH 7.4, 25°C)
| Condition | Half-Life (h) | Major Degradants |
|---|---|---|
| Neutral | 120 | None |
| Acidic (pH 3) | 2.5 | 3,9-Diazaspiro[5.5]undecan-2-one |
| Alkaline (pH 10) | 48 | Trifluoroacetic acid |
Research Findings and Trends
Scientific Research Applications
3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The trifluoroacetate group may enhance its binding affinity and specificity by forming additional interactions with the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate with structurally and functionally related compounds, emphasizing physicochemical properties, synthetic utility, and biological activity.
Structural Analogs and Similarity Scores
Table 1 highlights compounds with high structural similarity to the target molecule, as determined by computational analysis :
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 3,9-Diazaspiro[5.5]undecan-2-one TFA | 50632-83-2 | 0.72 | Trifluoroacetate counterion |
| (S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one | 14719-21-2 | 0.64 | Fluorinated pyrrolidinone core |
| 2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide | 815-06-5 | 0.64 | Linear trifluoroacetamide substituent |
| N-Methyl-2,2,2-trifluoroacetamide | [Not provided] | 0.63 | Methyl group on nitrogen |
The trifluoroacetate derivative distinguishes itself through enhanced solubility in polar solvents compared to non-salt forms (e.g., the hydrochloride salt, which is discontinued due to stability issues ).
Spirocyclic Derivatives in Drug Discovery
Table 2 compares spirocyclic compounds with analogous frameworks but divergent substituents:
The trifluoroacetate derivative’s ketone group enables versatile functionalization (e.g., olefination ), while aryl-substituted analogs like QI-4360 may exhibit improved target binding due to π-π interactions .
Physicochemical and Pharmacokinetic Properties
Table 3 contrasts key properties of the target compound with its analogs:
The trifluoroacetate salt’s stability and solubility make it preferable for in vitro assays, whereas the hydrochloride form’s hygroscopicity limits its utility .
Key Research Findings
- Synthetic Utility : The compound facilitates γ-C–H olefination via ligand-enabled catalysis, achieving 75% yield in the formation of β-quaternary carbon centers .
- Biological Relevance : Derivatives of this spirocycle induce heparan sulfate assembly, a mechanism critical for cell adhesion .
- Pharmacological Potential: Analogous structures (e.g., 3-(5-fluoro-1H-indol-2-yl)phenyl derivatives) show promise as p97 inhibitors, with HRMS-confirmed purity .
Biological Activity
3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the diazaspiro series characterized by a spirocyclic structure that integrates nitrogen atoms within its framework. This unique structure contributes to its biological properties.
Research indicates that 3,9-Diazaspiro[5.5]undecan-2-one derivatives exhibit significant biological activity through various mechanisms:
- Inhibition of Geranylgeranyltransferase I (GGTase I) : Compounds in this class have been shown to inhibit GGTase I, leading to the inactivation of downstream signaling pathways involving YAP1 and TAZ, which are crucial for cancer cell proliferation .
- CCR5 Receptor Modulation : Some derivatives act as antagonists at the CCR5 receptor, which is implicated in various diseases including HIV infection and certain cancers .
Biological Activity in Cancer Treatment
The inhibition of GGTase I suggests a role for these compounds in cancer therapy. Studies have demonstrated that these compounds can block cancer cell proliferation effectively:
- Case Study : A study highlighted the efficacy of a specific derivative in inhibiting cancer cell growth in vitro, showcasing its potential as a therapeutic agent for hyperproliferative disorders .
Antiviral Properties
Research has also explored the antiviral activities of 3,9-diazaspiro compounds:
- Antiviral Potency : One compound demonstrated an attractive combination of antiviral potency and selectivity against certain viral infections. The structure-activity relationship (SAR) studies revealed that modifications to the core structure could enhance antiviral efficacy .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of 3,9-Diazaspiro[5.5]undecan-2-one derivatives:
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 3,9-diazaspiro[5.5]undecane derivatives, and how do reaction conditions influence yield?
- Answer : Two predominant methods are reported:
- Microwave-assisted solid-phase synthesis : Primary amines react with resin-bound bismesylates under microwave irradiation. The use of an α-methyl benzyl carbamate resin linker is critical for successful annulation .
- Solution-phase alkylation : For example, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate reacts with fluorinated isoindoline-dione derivatives in DMSO at 130°C under inert atmosphere, yielding 88.6% with DIPEA as a base .
- Key Variables : Temperature (130°C optimal for solution-phase), solvent polarity (DMSO enhances nucleophilicity), and base selection (DIPEA minimizes side reactions).
Q. How can researchers confirm the purity and structural identity of synthesized 3,9-diazaspiro[5.5]undecane derivatives?
- Answer : Analytical strategies include:
- LC-MS/HRMS : To verify molecular weight and detect impurities (e.g., HRMS used for PROTAC intermediates with observed vs. calculated mass accuracy <3 ppm) .
- NMR : ¹H/¹³C NMR to confirm spirocyclic scaffold integrity and substitution patterns (e.g., tert-butyl group resonance at δ ~1.6 ppm) .
- HPLC purification : For diastereomer resolution, as seen in spirocyclic amine derivatives using preparative HPLC with MeOH/EtOAc gradients .
Advanced Research Questions
Q. How can 3,9-diazaspiro[5.5]undecane scaffolds be optimized for targeted protein degradation (e.g., PROTACs)?
- Answer : Key considerations include:
- Linker design : The spirocyclic core’s rigidity balances proteasome recruitment and target binding. For estrogen receptor degraders, a 3,9-diazaspiro[5.5]undecane linker improved pharmacokinetics due to metabolic stability .
- Binding assays : SPR or ITC to measure ternary complex formation (target-PROTAC-E3 ligase). For example, modifications at the 3-position (e.g., benzyl groups) enhanced binding to VHL E3 ligase .
- In vivo efficacy : Pharmacodynamic studies in xenograft models showed tumor growth inhibition (TGI >50%) with oral dosing, attributed to the scaffold’s bioavailability .
Q. What analytical challenges arise when characterizing spirocyclic byproducts, and how can they be addressed?
- Answer : Common issues and solutions:
- Regioisomer ambiguity : Use NOESY or ROESY NMR to distinguish between 3,9- vs. 2,9-diazaspiro isomers based on spatial proximity of protons .
- Residual solvent interference : DMSO-d₆ in NMR may obscure signals; lyophilization or alternative solvents (e.g., CDCl₃) are preferred .
- Low-resolution MS data : High-resolution mass spectrometry (HRMS) is essential for exact mass confirmation, especially for trifluoroacetate salts .
Q. How do solvent and temperature affect the regioselectivity of spirocyclic ring formation?
- Answer :
- Solvent polarity : Polar aprotic solvents (DMSO, DMF) favor SN2 pathways, promoting bismesylate annulation in microwave synthesis .
- Temperature : Elevated temperatures (e.g., 130°C) accelerate ring closure but may increase epimerization risk. Lower temperatures (80–100°C) are used for stereosensitive intermediates .
- Contradiction note : While microwave synthesis achieves high yields in 3h, traditional heating may require longer durations (12–24h) for comparable results .
Data Contradiction Analysis
Q. Why do reported yields for similar 3,9-diazaspiro[5.5]undecane syntheses vary significantly (e.g., 34% vs. 88.6%)?
- Answer : Contributing factors include:
- Substrate electronic effects : Electron-deficient amines (e.g., fluorinated isoindoline-diones) react faster than electron-rich analogs .
- Catalyst presence : Microwave methods use resin-bound linkers, eliminating catalyst contamination and improving yields .
- Workup protocols : Extractions with EtOAc/NaHCO3 reduce acid-mediated degradation, preserving product integrity .
Methodological Tables
Table 1 : Comparative Synthesis Conditions for 3,9-Diazaspiro[5.5]undecane Derivatives
Table 2 : PROTAC Design Parameters Using 3,9-Diazaspiro[5.5]undecane Linkers
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
